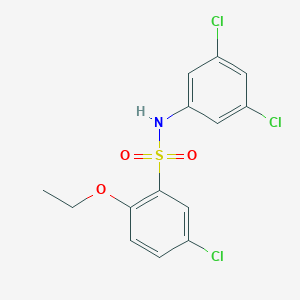
5-chloro-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It is commonly used to treat conditions such as arthritis, menstrual cramps, and post-operative pain. Diclofenac works by inhibiting the production of prostaglandins, which are responsible for causing inflammation and pain in the body.
Mechanism of Action
5-chloro-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the regulation of inflammation, pain, and fever. By inhibiting the production of prostaglandins, diclofenac reduces inflammation and pain in the body.
Biochemical and Physiological Effects:
5-chloro-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide has been shown to have several biochemical and physiological effects in the body. It has been shown to inhibit the activity of COX enzymes, which reduces the production of prostaglandins. 5-chloro-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide has also been shown to inhibit the activity of lipoxygenase enzymes, which are involved in the production of leukotrienes, another class of lipid compounds that are involved in inflammation. Additionally, diclofenac has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune responses and inflammation.
Advantages and Limitations for Lab Experiments
5-chloro-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. Additionally, its well-established mechanism of action and therapeutic effects make it a reliable tool for studying inflammation and pain. However, there are also limitations to the use of diclofenac in lab experiments. Its effects may be influenced by factors such as route of administration, dose, and duration of treatment. Additionally, its effects may be influenced by the specific model or system being studied.
Future Directions
There are several future directions for research on diclofenac. One area of interest is the potential use of diclofenac in the treatment of cancer. Further studies are needed to determine the mechanisms by which diclofenac inhibits the growth of cancer cells, as well as its potential use in combination with other cancer treatments. Another area of interest is the development of new formulations of diclofenac that may enhance its therapeutic effects or reduce its side effects. Additionally, further studies are needed to determine the long-term safety and efficacy of diclofenac use in various patient populations.
Synthesis Methods
5-chloro-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide can be synthesized through several methods, including the condensation of 2-ethoxybenzoyl chloride with 3,5-dichloroaniline, followed by the reaction of the resulting product with sodium sulfite. Another common method involves the reaction of 2-ethoxybenzoic acid with thionyl chloride, followed by the addition of 3,5-dichloroaniline and sodium sulfite.
Scientific Research Applications
5-chloro-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide has been extensively studied for its therapeutic effects in various inflammatory conditions. It has been shown to be effective in reducing pain and inflammation in conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. 5-chloro-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
5-chloro-N-(3,5-dichlorophenyl)-2-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl3NO3S/c1-2-21-13-4-3-9(15)8-14(13)22(19,20)18-12-6-10(16)5-11(17)7-12/h3-8,18H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFBLCTZDRGOCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Allylsulfanyl)-4-(2-methylphenoxy)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2798524.png)

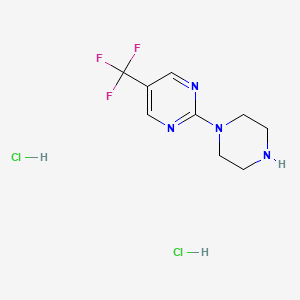

![N-butyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2798528.png)

![1-benzyl-3,5-bis[(E)-phenylmethylidene]-4-piperidinol](/img/structure/B2798530.png)
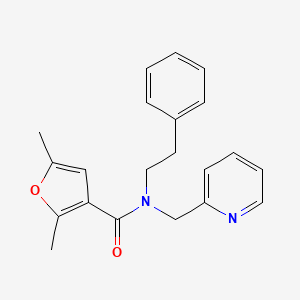
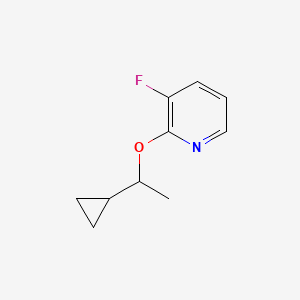
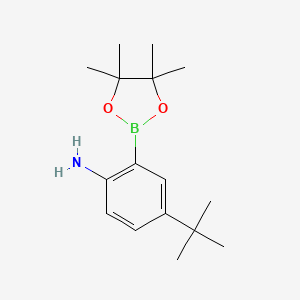
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2798538.png)
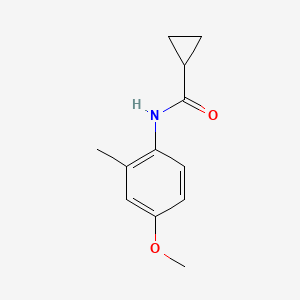
![N-[(3-chlorophenyl)methyl]-4-[4-oxo-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-3-yl]butanamide](/img/structure/B2798542.png)
![N-(3-chloro-4-methylphenyl)-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2798545.png)